molecular formula C11H16BrN3 B1379576 1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine CAS No. 1454301-28-0

1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine

Cat. No.: B1379576
CAS No.: 1454301-28-0
M. Wt: 270.17 g/mol
InChI Key: WHSLCLOMSJQONW-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with a piperazine ring substituted at the 4th position with a methyl group

Preparation Methods

The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically employs a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, under an inert atmosphere .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its derivatives have been shown to inhibit clot formation by interacting with thrombin, a key enzyme in the blood coagulation pathway . The exact molecular targets and pathways involved depend on the specific derivative and its application.

Comparison with Similar Compounds

1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which can confer distinct biological and chemical properties.

Properties

IUPAC Name

1-(5-bromo-6-methylpyridin-2-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-9-10(12)3-4-11(13-9)15-7-5-14(2)6-8-15/h3-4H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSLCLOMSJQONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-bromo-6-chloro-2-methylpyridine (700 mg, 3.39 mmol) and 1-methylpiperazine (0.753 mL, 6.78 mmol) in DMF (4 mL) was heated in microwave reactor at 150° C. for 50 minutes. The mixture was subsequently purified via preparative HPLC, eluting with a gradient of 10-70% ACN (containing 0.035% TFA) in H2O (containing 0.05% TFA) to give the title compound.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0.753 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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